molecular formula C20H24ClNO4 B164303 5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate CAS No. 31161-17-8

5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate

Cat. No. B164303
CAS RN: 31161-17-8
M. Wt: 377.9 g/mol
InChI Key: FICCBMGBBWWZRF-UHFFFAOYSA-M
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Description

5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate (5-EDDP) is a novel organometallic compound with a variety of applications in biochemistry and other scientific fields. It is a highly stable molecule that is resistant to oxidation, and is used as a reagent in a variety of organic synthesis reactions. It has also been used in the preparation of a variety of pharmaceuticals, as well as in the synthesis of other organometallic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • 5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium perchlorate is involved in reactions leading to the formation of various complex organic compounds. For instance, it participates in reactions with ammonium acetate and amines to synthesize 2,7-naphthyridines and pyrano[3,4-c]pyridinium salts, showcasing its significance in the synthesis of heterocyclic compounds. The detailed structure of one such compound was established through X-ray diffraction, underlining the compound's role in facilitating structural analysis and chemical synthesis (Suzdalev et al., 2019).

Reactivity and Chemical Transformations

  • The compound demonstrates versatility in chemical reactions, forming various heterocycles when reacted with active methylenes. These reactions yield compounds such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, indicating its reactivity and potential in synthesizing a wide range of chemical structures. The subsequent treatment of these compounds with hydroxylamine-O-sulfonic acid leads to further transformation, emphasizing the compound's role in complex chemical transformations (Shibuya, 1984).

Photoinduced Transformations

  • It's involved in photoinduced transformations, as evidenced by the study where u.v. irradiation led to the formation of various products through an oxoniabenzvalene intermediate. This indicates its potential application in photochemical studies and organic synthesis involving light-induced reactions (Barltrop et al., 1973).

Catalyst in Chemical Reactions

  • The compound serves as a catalyst in certain chemical reactions, for example, facilitating the Hantzsch reaction for the synthesis of 1,4-dihydropyridine derivatives. This highlights its importance in catalyzing significant organic transformations, making it valuable in various synthetic applications (Mansoor et al., 2012).

Electrochemical Studies

  • It has been used in electrochemical studies to understand the redox characteristics of certain compounds. Such studies provide insights into the electrochemical behavior of substances, which can be crucial in fields like material science and electrochemical sensor development (Maghraby et al., 2007).

properties

IUPAC Name

5-ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCBMGBBWWZRF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880948
Record name 5-Ethyl-3,4-dihydro-1,2-dimethyl-4,4-diphenyl-2H-pyrrolium perchlorate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EDDP Perchlorate; 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium Perchlorate; 5-Ethyl-3,4-dihydro-1,2-dimethyl-4,4-diphenyl-2H-pyrrolium perchlorate (1:1)

CAS RN

31161-17-8
Record name 5-Ethyl-3,4-dihydro-1,2-dimethyl-4,4-diphenyl-2H-pyrrolium perchlorate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
Reactant of Route 2
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
Reactant of Route 3
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
Reactant of Route 4
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
Reactant of Route 5
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate
Reactant of Route 6
5-Ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium;perchlorate

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